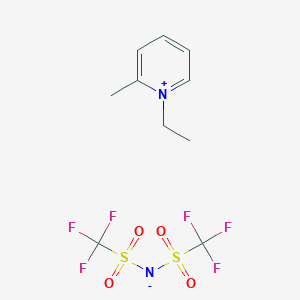
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid, also known as 2,6-DCF-4-TFPAA, is a synthetic compound with a wide range of applications in the field of scientific research. It is a small molecule that can be used to study biochemical processes in living organisms, and its unique structure makes it an ideal tool for studying the effects of drugs and other compounds on the body.
作用機序
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that regulate inflammation and other processes in the body. By inhibiting COX-2, 2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA can reduce inflammation and other processes in the body.
Biochemical and Physiological Effects
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, which are proteins involved in inflammation. In addition, it has been shown to reduce oxidative stress and to reduce the risk of cancer.
実験室実験の利点と制限
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to study its effects on living organisms. It is also water-soluble, which makes it easier to use in aqueous solutions. However, it is also a highly reactive compound, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research involving 2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA. One potential area of research is to further study its effects on inflammation and pain in animal models. Another potential area of research is to study its effects on the production of pro-inflammatory cytokines in the body. Additionally, further research could be done to study its effects on oxidative stress and cancer risk. Finally, further research could be done to study its effects on other biochemical processes in the body.
合成法
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA can be synthesized in the laboratory by reacting 2,6-dichloro-3-fluoro-4-trifluoromethylphenol with acetic anhydride. This reaction produces a carboxylic acid group, which is then reacted with a base such as sodium hydroxide to form the desired compound. The reaction is usually carried out in aqueous solution, and the final product is purified by chromatography or other methods.
科学的研究の応用
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA has many applications in scientific research. It is used to study the effects of drugs and other compounds on the body, as well as to study biochemical processes in living organisms. It is also used to study the effects of environmental factors on the body, as well as to study the effects of genetic mutations. In addition, it is used to study the effects of aging on the body and to study the effects of disease on the body.
特性
IUPAC Name |
2-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F4O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDREZNSZQTXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)CC(=O)O)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














